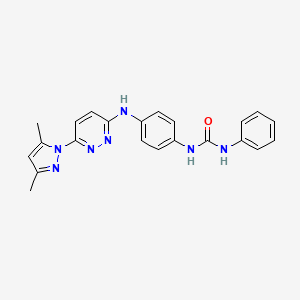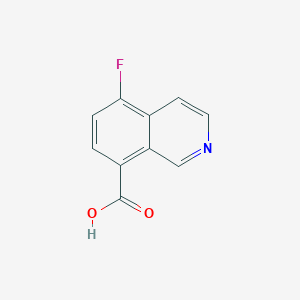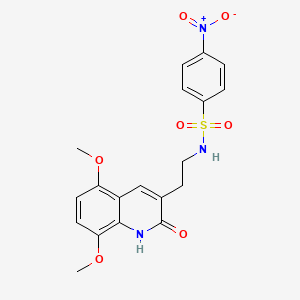
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide involves the reaction of the DBCO group with azide groups on other molecules. This reaction is known as a click reaction, and it is highly specific and efficient. The benzamide group can also be used for targeting specific proteins, allowing researchers to selectively modify certain proteins in a complex mixture.
Biochemical and Physiological Effects:
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide does not have any direct biochemical or physiological effects, as it is primarily used as a tool for studying other molecules. However, the bioconjugates formed using 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide can have a wide range of effects, depending on the specific molecules that are attached.
实验室实验的优点和局限性
One of the main advantages of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide is its high specificity and efficiency in click reactions. This allows researchers to selectively modify specific molecules in complex mixtures, without affecting other molecules. Another advantage is the ability to target specific proteins using the benzamide group.
One limitation of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide is its cost, as it can be quite expensive compared to other bioconjugation reagents. It also requires specialized knowledge and equipment to use effectively.
未来方向
There are several future directions for the use of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide in scientific research. One area of interest is the development of new bioconjugation strategies using 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide and other click chemistry reagents. Another area of interest is the use of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide for targeted drug delivery, where it can be used to attach drugs to specific proteins or cells. Finally, there is potential for the development of new imaging techniques using 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide, where it can be used to visualize specific molecules in living systems.
合成方法
The synthesis of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide involves several steps. First, 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzoic acid is synthesized by reacting 2-hydroxybenzoic acid with 2,4-dichloro-5-methylphenylsulfonyl chloride and propargyl alcohol. This is followed by the conversion of the carboxylic acid group to an amide group using benzylamine. Finally, the DBCO group is introduced by reacting the amide group with DBCO-NHS ester.
科学研究应用
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide has a wide range of applications in scientific research. It is primarily used for bioconjugation reactions, where it is used to attach specific molecules to proteins or other biomolecules. This allows researchers to study the function and behavior of these molecules in living systems.
属性
IUPAC Name |
2-[4-[(2,4-dichloro-5-methylphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-12-10-17(15(20)11-14(12)19)27(24,25)22-8-4-5-9-26-16-7-3-2-6-13(16)18(21)23/h2-3,6-7,10-11,22H,8-9H2,1H3,(H2,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXURHEURODAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)
![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)




![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
